molecular formula C12H12ClF3O2 B6287477 tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate CAS No. 1370284-36-8

tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate

Cat. No.: B6287477
CAS No.: 1370284-36-8
M. Wt: 280.67 g/mol
InChI Key: KFBCPAODXBPNQD-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate ( 1370284-36-8) is a high-value benzoate ester derivative serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . Its molecular formula is C12H12ClF3O2, with a molecular weight of 280.67 g/mol . The compound features a sterically hindered tert-butyl ester group, which can function as a protecting group for carboxylic acids, enhancing stability during synthetic sequences. The presence of both chloro and trifluoromethyl substituents on the aromatic ring makes this compound a critical precursor for synthesizing a wide range of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is a key motif in modern medicinal chemistry due to its ability to influence the metabolic stability, lipophilicity, and binding affinity of lead compounds. This reagent is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use . Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl 4-chloro-3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBCPAODXBPNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for Tert Butyl 4 Chloro 3 Trifluoromethyl Benzoate

The synthesis of tert-butyl 4-chloro-3-(trifluoromethyl)benzoate (B8415659), a compound of interest in organic synthesis, can be achieved through several strategic pathways. These routes primarily involve the formation of the tert-butyl ester linkage or the construction of the substituted aromatic ring system through halogenation and trifluoromethylation reactions. The choice of methodology often depends on the availability of starting materials, desired scale, and reaction efficiency.

**chemical Reactivity and Mechanistic Studies of Tert Butyl 4 Chloro 3 Trifluoromethyl Benzoate**

Reactivity of the tert-Butyl Ester Moiety

The tert-butyl ester group is a prominent feature of the molecule, primarily serving as a protecting group for the carboxylic acid. Its reactivity is characterized by specific cleavage mechanisms that take advantage of the stability of the tert-butyl carbocation.

The hydrolysis of esters can proceed through several mechanisms, broadly classified by the catalyst (Acid or Base), the bond cleaved (Acyl-oxygen or Alkyl-oxygen), and the molecularity of the rate-determining step (unimolecular or bimolecular). ucoz.com For most esters, the common pathways are the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanisms. ucoz.comchemistnotes.com

In the BAC2 mechanism , a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group yields the carboxylate. researchgate.net This is the most common mechanism for the saponification of esters.

However, the steric hindrance imposed by the bulky tert-butyl group in tert-butyl 4-chloro-3-(trifluoromethyl)benzoate (B8415659) makes the direct nucleophilic attack on the carbonyl carbon difficult. While the BAC2 pathway is common, highly hindered esters may favor alternative mechanisms. cdnsciencepub.com One such rare mechanism is the BAL2 pathway (base-catalyzed, alkyl-oxygen cleavage, bimolecular). This mechanism involves a nucleophilic attack (e.g., by OH⁻) on the alkyl carbon (in this case, the tertiary carbon of the tert-butyl group) in an SN2 fashion. cdnsciencepub.comcdnsciencepub.com This pathway is generally unfavorable and has been observed only in cases of extreme steric hindrance around the carbonyl group, such as in methyl 2,4,6-tri-t-butylbenzoate. cdnsciencepub.com Given the structure of tert-butyl 4-chloro-3-(trifluoromethyl)benzoate, the BAC2 mechanism is still plausible, but the rate would be significantly slower compared to less hindered esters.

Under acidic conditions, hydrolysis typically proceeds via the AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) for esters with tertiary alkyl groups. ucoz.com This pathway involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then trapped by water. This is the predominant pathway for the acid-catalyzed cleavage of tert-butyl esters due to the high stability of the resulting tertiary carbocation. The less common AAC2 mechanism involves the nucleophilic attack of water on the protonated carbonyl group. chemistnotes.com

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For tert-butyl esters, this transformation can be challenging under standard conditions but can be achieved using specific catalysts. Boron-based catalysts, such as B(C₆F₅)₃, have been shown to facilitate the transesterification of tert-butyl esters with other alcohols, including α-aryl α-diazoesters, under mild conditions. rsc.org Another method involves a PCl₃-mediated one-pot conversion of tert-butyl esters into other esters by reacting them with various alcohols. researchgate.net This process is believed to proceed through the in-situ formation of an acid chloride intermediate. researchgate.net

The reaction of this compound with an alcohol (R'-OH) in the presence of a suitable catalyst would yield a new ester, 4-chloro-3-(trifluoromethyl)benzoate-R', and tert-butanol.

The tert-butyl ester is frequently used as a protecting group for carboxylic acids because it is stable under many reaction conditions but can be selectively removed. The cleavage typically relies on acid catalysis, exploiting the AAL1 mechanism mentioned earlier.

Several mild and selective methods have been developed to deprotect tert-butyl esters, which would be applicable to this compound. These strategies are often designed to be compatible with other acid-sensitive functional groups.

Reagent/MethodConditionsSelectivity/Notes
Silica Gel Refluxing tolueneGood yields of the carboxylic acid are obtained. The reaction is selective for t-butyl esters over t-butyl ethers. lookchem.comresearchgate.net
Ytterbium triflate (Yb(OTf)₃) Catalytic amount (5 mol%) in nitromethane, 45-50°CMild and efficient method. Unaffective towards other ester types like benzyl (B1604629), allyl, and methyl esters.
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)Allows for chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile groups. nih.gov
Magic Blue (MB•⁺) and Triethylsilane Catalytic MB•⁺, sacrificial triethylsilaneMild conditions, avoiding high temperatures or strong acids/bases. Deprotection order: esters > carbonates > ethers. acs.org
Aqueous Phosphoric Acid -An environmentally benign and mild reagent for the deprotection of tert-butyl esters and ethers. organic-chemistry.org

These methods offer alternatives to traditional strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can cause unwanted side reactions on sensitive substrates. lookchem.com

A significant reaction of the tert-butyl ester moiety is its direct and selective conversion into a highly reactive acid chloride. This transformation provides a valuable synthetic intermediate without the need to first hydrolyze the ester to the carboxylic acid. A noteworthy method involves the reaction of tert-butyl esters with thionyl chloride (SOCl₂), often with a catalytic amount of water or HCl. organic-chemistry.orgnih.govsci-hub.st

This reaction is remarkably selective for tert-butyl esters; other esters such as methyl, ethyl, and benzyl esters are essentially unreactive under the same room-temperature conditions. organic-chemistry.orgnih.govacs.org The proposed mechanism is acid-promoted, where HCl, generated from the reaction of SOCl₂ with adventitious water, protonates the ester. This is followed by the elimination of isobutylene (B52900) and the formation of the carboxylic acid, which is then converted to the acid chloride by SOCl₂. organic-chemistry.org For this compound, this provides a direct route to 4-chloro-3-(trifluoromethyl)benzoyl chloride.

Table of Reaction Conditions for Conversion to Acid Chloride

Substrate Type Reagent Additive Temperature Time Yield
Aryl tert-butyl esters SOCl₂ (10 equiv) H₂O (1 equiv) Room Temp 30 min (sealed) ≥89%
Aryl tert-butyl esters SOCl₂ (10 equiv) None Room Temp 16 h (open) High

Data synthesized from Greenberg & Sammakia, 2017. organic-chemistry.orgsci-hub.stacs.org

Reactions Involving the Aromatic Chloro Substituent

The chloro group attached to the aromatic ring is generally unreactive towards nucleophilic substitution. However, its reactivity is significantly enhanced by the presence of strong electron-withdrawing groups on the ring.

In this compound, the chloro substituent is positioned ortho to a powerful electron-withdrawing trifluoromethyl (-CF₃) group and para to the electron-withdrawing tert-butoxycarbonyl group. This specific arrangement strongly activates the chlorine atom for Nucleophilic Aromatic Substitution (SNAr). libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.com

Addition: A strong nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This attack is facilitated by the electron-deficient nature of the aromatic ring. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized onto the electron-withdrawing groups at the ortho and para positions, which is a critical stabilizing factor. libretexts.orgyoutube.com

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the chloride ion (Cl⁻), yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. youtube.com The presence of the -CF₃ group ortho to the chlorine is particularly effective at stabilizing this intermediate. Therefore, this compound can react with a variety of nucleophiles, such as alkoxides, amines, and thiolates, to replace the chloro substituent and form new derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The chloro-substituent on the aromatic ring of this compound serves as a handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an aryl halide and an organoboron compound, is a particularly powerful tool for modifying the molecular scaffold.

The reactivity of an aryl chloride in Suzuki-Miyaura coupling is significantly influenced by the electronic environment of the aromatic ring. The presence of two strong electron-withdrawing groups—the trifluoromethyl group (ortho to the chlorine) and the tert-butoxycarbonyl group (para to the chlorine)—decreases the electron density of the ring. This electronic-deficiency generally makes the aryl chloride a more reactive substrate for the initial oxidative addition step to a low-valent palladium catalyst (e.g., Pd(0)), which is often the rate-determining step in the catalytic cycle. mit.edunih.gov

For the successful coupling of electron-deficient aryl chlorides like this compound, specialized catalytic systems are typically required. These systems often employ electron-rich, sterically hindered phosphine (B1218219) ligands that promote the formation of the active monoligated palladium species and facilitate both the oxidative addition and the subsequent reductive elimination steps. Ligands such as XPhos and BrettPhos have proven effective for such challenging transformations. nih.govnih.gov A typical reaction would involve a palladium source like Pd(OAc)₂, the chosen phosphine ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or ester in a suitable solvent system like toluene/water or dioxane.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Chlorides.
Catalyst SystemBaseSolventTemperature (°C)Typical Substrates
Pd(OAc)₂ / XPhosK₃PO₄Toluene / H₂O80-110Aryl chlorides with electron-withdrawing groups
Pd₂(dba)₃ / BrettPhosCs₂CO₃Dioxane100Heteroaryl chlorides, hindered aryl chlorides
PdCl₂(AtaPhos)₂Cs₂CO₃Toluene / H₂O100Aryl and heteroaryl bromides/chlorides

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. For this compound, this would transform the molecule into tert-butyl 3-(trifluoromethyl)benzoate. This reaction can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and microbial processes.

Given the presence of other reducible functional groups (the ester and trifluoromethyl group), chemoselectivity is a key challenge. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium (B1175870) formate) is a common method for reducing aryl halides. The conditions must be carefully controlled to avoid reduction of the aromatic ring or other functional groups. The electron-withdrawing nature of the substituents on the ring can facilitate the cleavage of the C-Cl bond.

Studies on substituted 3-chlorobenzoates have indicated that the rate of microbially catalyzed reductive dehalogenation can be influenced by the electronic nature of other substituents. nih.gov While direct microbial dehalogenation of this specific compound is not widely reported, chemical methods are more common in a laboratory setting. For instance, the use of reducing agents like sodium borohydride (B1222165) is generally ineffective for aryl halides unless specific catalysts are employed, as it typically reduces ketones and aldehydes preferentially. beilstein-journals.org More specialized reagents or catalytic systems would be required to achieve selective dehalogenation of this electron-poor aryl chloride.

Transformations at the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability, yet it can undergo specific transformations under certain conditions, offering pathways for further molecular diversification.

Stability and Reactivity Under Diverse Conditions

The trifluoromethyl group is exceptionally robust due to the strength of the carbon-fluorine bonds. tcichemicals.com It is stable to many common reagents used in organic synthesis, including moderate acids, bases, oxidants, and reductants, which allows for extensive chemical manipulation of other parts of the molecule without affecting the -CF₃ group. nih.gov

However, its stability is not absolute. The -CF₃ group can be sensitive to harsh conditions such as superacids, strong bases, and certain transition-metal catalysts or Lewis acids. nih.govrsc.org For example, treatment with Brønsted superacids like trifluoromethanesulfonic acid can lead to protolytic defluorination, transforming the -CF₃ group into a reactive electrophilic species that can participate in subsequent reactions like Friedel-Crafts acylation. nih.govnih.gov

C-F Bond Activation and Functionalization

Despite the strength of C-F bonds, recent advances in catalysis have enabled their selective activation and functionalization. A significant transformation is the catalytic reduction of an aromatic trifluoromethyl group (Ar-CF₃) to a difluoromethyl group (Ar-CF₂H). nih.govrsc.orgrsc.org This transformation is valuable as the -CF₂H group has different electronic and steric properties and can act as a hydrogen bond donor.

This selective monodefluorination has been achieved using catalyst systems that often involve a combination of palladium and copper catalysts in the presence of a silane (B1218182) reducing agent. nih.gov Mechanistic studies suggest a complex pathway that allows for the selective cleavage of a single C-F bond while leaving the other two intact. nih.govdntb.gov.ua The application of such methods to this compound could potentially yield tert-butyl 4-chloro-3-(difluoromethyl)benzoate, a valuable derivative for medicinal chemistry applications.

Potential for Derivatization or Transformation (e.g., defluorination)

Beyond partial reduction, the trifluoromethyl group can be a precursor for other functionalities. As mentioned, under superacidic conditions, the -CF₃ group can be converted into a carbonyl group (e.g., a benzoyl fluoride), which can then engage in intramolecular or intermolecular acylation reactions. nih.gov

Another strategy for derivatization involves a base-promoted elimination to form a difluoro-p-quinomethide intermediate, which can be trapped by an intramolecular nucleophile. researchgate.netresearchgate.net While this strategy is substrate-dependent and often requires a suitably positioned nucleophile, it highlights the potential for complex transformations originating from the -CF₃ group. These defluorination strategies are appealing as they allow for the conversion of readily available trifluoromethylated compounds into partially defluorinated analogues without requiring a complete redesign of the synthetic route. researchgate.net

Overall Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound towards further substitution is governed by the combined electronic and steric effects of the existing substituents. All three groups—chloro, trifluoromethyl, and tert-butoxycarbonyl—are electron-withdrawing, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS). libretexts.orgquizlet.com

The directing effects of the substituents are as follows:

-Cl (at C4): Weakly deactivating; ortho-, para-directing.

-CF₃ (at C3): Strongly deactivating; meta-directing.

-COOtBu (at C1): Deactivating; meta-directing.

To predict the outcome of an EAS reaction, such as nitration or further halogenation, one must consider the directing influence of each group on the two available positions (C2 and C6).

Position C6: Is ortho to the -COOtBu group (disfavored), meta to the -CF₃ group (favored), and meta to the -Cl group (favored).

Conversely, the strong deactivation of the ring by the -CF₃ and -COOtBu groups makes the molecule a potential candidate for nucleophilic aromatic substitution (SNAr). nih.govharvard.edu In an SNAr reaction, a strong nucleophile would attack the carbon bearing the leaving group (the chlorine atom). The electron-withdrawing groups at the ortho (-CF₃) and para (-COOtBu) positions are ideally situated to stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride ion. nih.gov

The electronic effects of these substituents can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on a reaction center.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups. ustc.edu.cnviu.ca
SubstituentσmetaσparaNature of Effect
-Cl+0.37+0.23Inductively withdrawing, weakly resonance donating
-CF₃+0.43+0.54Strongly inductively and resonance withdrawing
-COOR (Ester)+0.37+0.45Inductively and resonance withdrawing

Note: Positive σ values indicate an electron-withdrawing effect. The data confirms the deactivating nature of all three substituents.

Electronic Effects of Chloro and Trifluoromethyl Groups on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the chloro and trifluoromethyl substituents. Both groups are electron-withdrawing, thereby deactivating the benzene (B151609) ring towards electrophilic aromatic substitution. pearson.comminia.edu.eg

The chloro group exerts a dual electronic effect:

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the aromatic ring through the sigma (σ) bond. This effect is deactivating, making the ring less nucleophilic and thus less reactive towards electrophiles. lumenlearning.comlibretexts.org

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group primarily due to its strong inductive effect. youtube.comnih.gov

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the carbon atom, which in turn withdraws electron density from the aromatic ring. This potent -I effect significantly deactivates the ring, making it much less reactive towards electrophiles than benzene. minia.edu.egnih.gov

Resonance Effect: The trifluoromethyl group does not have any lone pairs to donate and therefore does not exhibit a +R effect. In fact, it can participate in a form of negative hyperconjugation, which further withdraws electron density from the ring, although the inductive effect is the dominant factor. youtube.com

The combined influence of the chloro and trifluoromethyl groups renders the aromatic ring of this compound highly electron-deficient and thus strongly deactivated towards electrophilic attack. pearson.com

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
Chloro (-Cl)-I (Electron-withdrawing)+R (Electron-donating)Weakly DeactivatingOrtho, Para-directing
Trifluoromethyl (-CF3)-I (Strongly Electron-withdrawing)None (+R) / Weak -R (hyperconjugation)Strongly DeactivatingMeta-directing

Regioselectivity in Further Aromatic Substitutions

The positions at which further substitution occurs on the aromatic ring are determined by the directing effects of the existing chloro and trifluoromethyl groups. These effects are a consequence of the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution reaction. vanderbilt.edulibretexts.org

Directing Effect of the Chloro Group: As an ortho, para-director, the chloro group directs incoming electrophiles to the positions ortho and para to itself (C-3 and C-5, and C-6 respectively, relative to the ester group at C-1). organicchemistrytutor.comlibretexts.org This is because the resonance stabilization provided by the chlorine's lone pairs is most effective when the positive charge of the sigma complex is located on the carbon atom bearing the chlorine, a situation that occurs in ortho and para attack. libretexts.org

Directing Effect of the Trifluoromethyl Group: The trifluoromethyl group is a meta-director. youtube.comvanderbilt.edu During electrophilic attack, the formation of the sigma complex is least destabilized when the electrophile adds to the meta position (C-5 relative to the CF3 group). Attack at the ortho or para positions would place the positive charge of the carbocation intermediate on the carbon atom adjacent to the strongly electron-withdrawing CF3 group, which is a highly unfavorable and destabilizing arrangement. youtube.comyoutube.com

In this compound, the directing effects of the two substituents must be considered simultaneously:

The chloro group at C-4 directs towards C-3 and C-5 (ortho positions) and C-6 (para position relative to the ester, but ortho to the chlorine).

The trifluoromethyl group at C-3 directs towards C-5 (meta position).

The position C-5 is favored by both the ortho-directing effect of the chlorine and the meta-directing effect of the trifluoromethyl group. The other positions are either strongly disfavored by one group or only weakly activated by the other. Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be predominantly directed to the C-5 position .

Position of AttackInfluence of Chloro Group (at C-4)Influence of Trifluoromethyl Group (at C-3)Overall Predicted Outcome
C-2Ortho (Favored)Ortho (Disfavored)Minor/No Product
C-5Ortho (Favored)Meta (Favored)Major Product
C-6Para (Favored)Para (Disfavored)Minor/No Product

**applications of Tert Butyl 4 Chloro 3 Trifluoromethyl Benzoate As a Key Synthetic Intermediate**

Building Block for Complex Organic Synthesis

The specific arrangement of the functional groups on the benzene (B151609) ring of tert-butyl 4-chloro-3-(trifluoromethyl)benzoate (B8415659) allows for a range of synthetic transformations, making it a key starting material for more complex molecules.

Tert-butyl 4-chloro-3-(trifluoromethyl)benzoate is an ideal precursor for the synthesis of a variety of functionalized aromatic scaffolds. The chloro substituent can be readily displaced by a range of nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group, being strongly electron-withdrawing, activates the aromatic ring towards certain reactions and is a desirable feature in many bioactive molecules. mdpi.com The tert-butyl ester group can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be further modified, for instance, through amide bond formation. This sequential reactivity allows for the controlled construction of highly substituted aromatic systems.

Table 1: Potential Synthetic Transformations of this compound for the Creation of Functionalized Aromatic Scaffolds

Reaction TypeReagents and ConditionsResulting Functional Group
Nucleophilic Aromatic SubstitutionNaOR, heatAlkoxy group
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl system
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAryl amine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAryl alkyne
Hydrolysis of EsterTrifluoroacetic acid or HClCarboxylic acid

The synthesis of trifluoromethyl-containing heterocyclic compounds is of significant interest in medicinal and materials chemistry. rsc.org this compound can serve as a key intermediate in the construction of various heterocyclic systems. For instance, the chloro and carboxylate functionalities can be manipulated to participate in cyclization reactions. Following the conversion of the tert-butyl ester to a more reactive derivative, such as an acyl chloride or an amide, intramolecular cyclization reactions can be designed to form fused heterocyclic systems. Additionally, the aromatic ring can be modified through the aforementioned cross-coupling reactions to introduce functionalities that can then participate in heterocycle-forming reactions.

Recent advances in synthetic methodologies have highlighted the use of trifluoromethylated building blocks in the construction of a wide array of heterocycles, including pyrazoles, imidazoles, and triazoles, which are prevalent in many drug candidates. rsc.org

The orthogonal reactivity of the functional groups present in this compound makes it a valuable tool in the synthesis of polyfunctionalized molecules. The chloro group can be selectively addressed through transition-metal-catalyzed reactions without affecting the tert-butyl ester, and vice versa. This allows for a stepwise and controlled introduction of various substituents onto the aromatic core. The trifluoromethyl group generally remains inert during these transformations, ensuring its incorporation into the final complex molecule. This strategic approach is crucial in the assembly of molecules with multiple, precisely positioned functional groups, which is often a requirement for achieving high biological activity and selectivity.

Derivatization to Explore Chemical Space and Structure-Reactivity Relationships

The derivatization of this compound allows for the systematic exploration of the chemical space around this scaffold. By modifying each of the three key functional groups, libraries of related compounds can be generated. This is a common strategy in drug discovery and materials science to establish structure-activity relationships (SAR) and structure-property relationships (SPR).

Table 2: Illustrative Derivatization of this compound for SAR Studies

Position of DerivatizationFunctional Group IntroducedPotential Property to Investigate
4-position (via chloro)Substituted aryl, alkyl, or heteroaryl groupsSteric and electronic effects on receptor binding
1-position (via ester)Various amides, esters, or other carboxyl derivativesHydrogen bonding capacity, solubility, metabolic stability
Aromatic RingFurther substitution via electrophilic aromatic substitutionImpact of additional substituents on overall molecular properties

**advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation in Reactions of Tert Butyl 4 Chloro 3 Trifluoromethyl Benzoate**

In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

NMR spectroscopy is a cornerstone technique for mechanistic studies due to its ability to provide detailed structural information on molecules in solution. For a substrate like tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate (B8415659), multinuclear NMR is particularly insightful.

¹H NMR: The tert-butyl group provides a strong, distinct singlet, while the aromatic protons exhibit characteristic splitting patterns. Monitoring the chemical shifts and integration of these signals allows for the tracking of the starting material's consumption and the formation of products. For instance, in a nucleophilic aromatic substitution (SₙAr) reaction where the chlorine atom is displaced, significant changes in the aromatic region would be observed.

¹³C NMR: This technique tracks changes in the carbon skeleton of the molecule. The carbons attached to the chlorine and trifluoromethyl groups, as well as the carbonyl carbon of the ester, are particularly sensitive to chemical transformations. rsc.org Observing the disappearance of the signal corresponding to the C-Cl carbon and the appearance of a new signal for a C-Nu (where Nu is the nucleophile) bond provides direct evidence of substitution.

¹⁹F NMR: The trifluoromethyl (-CF₃) group serves as an excellent spectroscopic handle. ¹⁹F NMR is highly sensitive and operates over a wide chemical shift range, making it ideal for detecting subtle electronic changes in the aromatic ring during a reaction. researchgate.net The chemical shift of the -CF₃ group is acutely sensitive to the nature of the substituent at the adjacent (para) position. A change from chlorine to a different group would induce a predictable shift in the ¹⁹F signal, allowing for precise monitoring of the reaction's progress and kinetics. rsc.orgresearchgate.net

Table 1: Illustrative ¹⁹F NMR Chemical Shift Data for Monitoring a Hypothetical SₙAr Reaction

CompoundStructureReaction RoleRepresentative ¹⁹F Chemical Shift (δ, ppm)
tert-Butyl 4-chloro-3-(trifluoromethyl)benzoateStarting Material-62.5
Reaction Intermediate (e.g., Meisenheimer complex)Intermediate-60.8
tert-Butyl 4-amino-3-(trifluoromethyl)benzoateProduct-59.2

Note: Data are hypothetical and for illustrative purposes to demonstrate the principle of using ¹⁹F NMR for reaction monitoring.

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman are adept at monitoring changes in functional groups throughout a reaction. nih.gov For reactions involving this compound, these methods are particularly useful for observing the ester and aromatic functionalities.

FTIR Spectroscopy: In-situ FTIR, often using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, can track the concentration of key species in real-time. mt.comrsc.org The strong carbonyl (C=O) stretch of the tert-butyl ester group (typically around 1720-1740 cm⁻¹) is an excellent diagnostic peak. If the reaction involves hydrolysis or transesterification, the disappearance of this peak and the appearance of a new carbonyl band (e.g., a carboxylic acid C=O stretch around 1700-1730 cm⁻¹) can be quantitatively monitored to determine reaction kinetics. researchgate.net Similarly, vibrations associated with the C-Cl and C-F bonds provide further insight into transformations at the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It can be advantageous for monitoring reactions in aqueous media where the water signal can overwhelm IR spectra. The symmetric stretching of the aromatic ring and the vibrations of the CF₃ group can be monitored to follow the reaction course.

Table 2: Key Infrared Vibration Frequencies for Monitoring Reactions

Functional GroupBondTypical Wavenumber (cm⁻¹)Application in Reaction Monitoring
Ester CarbonylC=O1725Tracks consumption of starting material
Carboxylic Acid CarbonylC=O1710Monitors formation of hydrolysis product
Aromatic RingC=C1450-1600Detects changes in ring substitution
Aryl-HalogenC-Cl1000-1100Monitors cleavage of the carbon-chlorine bond

Mass Spectrometry Techniques for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a destructive but highly sensitive technique that provides information on the molecular weight and structure of molecules. It is crucial for identifying reaction products, byproducts, and, in some cases, stable intermediates.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. For a reaction product derived from this compound, HRMS can definitively confirm its identity by matching the experimentally measured exact mass with the theoretically calculated mass for the expected structure, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of a specific m/z, subjecting it to fragmentation, and then analyzing the resulting fragment ions. The fragmentation pattern is like a fingerprint for a molecule and provides valuable structural information. By analyzing the fragmentation of the starting material and the final product, one can infer structural connectivity. For example, the characteristic loss of a tert-butyl cation (C₄H₉⁺, m/z 57) from the parent ion would be strong evidence for the presence of the tert-butyl ester group in both the reactant and the product.

X-ray Crystallography for Solid-State Structure Determination of Reaction Products and Intermediates

While NMR and MS provide structural information on molecules in the gas or solution phase, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. dergipark.org.tr If a reaction product, a stable intermediate, or a derivative of this compound can be crystallized, this technique can determine precise bond lengths, bond angles, and stereochemistry. researchgate.netmdpi.com This level of detail is unparalleled and can be crucial for confirming the outcome of a reaction, especially when complex stereoisomers are formed. While obtaining suitable crystals can be a challenge, the structural information gained is definitive. researchgate.net

**theoretical and Computational Investigations of Tert Butyl 4 Chloro 3 Trifluoromethyl Benzoate and Its Reactions**

Reaction Pathway Elucidation using Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are powerful tools for mapping the potential energy surface of a chemical reaction, thereby elucidating its mechanism. This involves identifying the structures and energies of reactants, products, any intermediates, and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along the lowest energy path from reactants to products. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. Its magnitude determines the reaction rate. For reactions involving tert-butyl esters, such as thermal pyrolysis, computational methods can determine these parameters. For instance, studies on the pyrolysis of a series of tert-butyl benzoates have shown that substituents on the benzene (B151609) ring can influence the transition state polarity and, consequently, the reaction rate. rsc.org A similar approach could be applied to model the hydrolysis or other transformations of tert-butyl 4-chloro-3-(trifluoromethyl)benzoate (B8415659) to determine the precise activation barriers.

DFT is extensively used to investigate and validate proposed reaction mechanisms. By calculating the energies of various potential pathways, the most energetically favorable route can be identified. For example, in the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates, DFT studies have been used to compare the Gibbs free energies of different products and the activation barriers to their formation, explaining the observed product distributions under different conditions. researchgate.net This methodology could be applied to understand the regioselectivity of reactions involving tert-butyl 4-chloro-3-(trifluoromethyl)benzoate, such as electrophilic aromatic substitution, by comparing the activation energies for substitution at different positions on the aromatic ring.

Conformational Analysis and Steric Effects of the tert-Butyl Ester

The three-dimensional structure and conformational preferences of this compound are significantly governed by steric effects, particularly those introduced by the bulky tert-butyl group. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule by calculating the energy associated with rotation around single bonds.

For phenyl benzoate (B1203000) systems, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the ester group. scispace.com There is a delicate balance between the electronically favorable planar conformation, which maximizes π-conjugation, and non-planar conformations that relieve steric strain.

The large tert-butyl group exerts considerable steric hindrance. researchgate.net This bulkiness can force the carboxyl group to twist out of conjugation with the benzene ring, which destabilizes the ground state of the molecule. researchgate.net This twisting would have a direct impact on the molecule's reactivity and spectroscopic properties. Computational modeling can precisely calculate the energy profile for rotation around the C(ring)–C(carbonyl) bond to identify the minimum energy conformation and the rotational energy barrier. The steric bulk of the tert-butyl group is a well-known factor that influences reaction outcomes, often preventing reactions that would otherwise occur with smaller ester groups. researchgate.net

Table 2: Steric Strain of Common Substituents (Illustrative Comparison)

SubstituentApproximate 1,3-Diaxial Strain Energy (kJ/mol)
-Cl (Chlorine)~2.0
-CH₃ (Methyl)~7.6
-CH(CH₃)₂ (Isopropyl)~9.2
-C(CH₃)₃ (tert-Butyl)~22.8

Source: General values from conformational analysis studies of substituted cyclohexanes, illustrating the significant steric demand of the tert-butyl group. libretexts.org

Prediction of Reactivity and Selectivity in Novel Transformations

The insights gained from the computational investigations described above can be integrated to predict the behavior of this compound in novel chemical reactions.

Selectivity Prediction: The preferred sites for chemical attack can be predicted with high accuracy.

Nucleophilic Attack: The LUMO is likely centered on the aromatic ring and the carbonyl carbon of the ester. The MEP map would show a strong positive potential on the carbonyl carbon, marking it as a prime target for nucleophiles, leading to hydrolysis or transesterification.

Electrophilic Attack: The distribution of the HOMO and negative regions on the MEP map would indicate the most probable sites for electrophilic aromatic substitution. The combined directing effects of the chloro (ortho-, para-directing but deactivating) and trifluoromethyl (meta-directing, strongly deactivating) groups, along with the ester (meta-directing, deactivating), would determine the regioselectivity of such reactions. Computational modeling of the transition states for substitution at each possible position would provide a quantitative prediction of the product isomer distribution.

By combining electronic, energetic, and steric data, a comprehensive reactivity profile can be constructed, guiding the design of new synthetic transformations involving this compound.

Future Research Directions and Unexplored Avenues in the Chemistry of Tert Butyl 4 Chloro 3 Trifluoromethyl Benzoate

The unique structural features of tert-butyl 4-chloro-3-(trifluoromethyl)benzoate (B8415659), namely the electron-withdrawing trifluoromethyl group, the reactive chlorine atom, and the bulky tert-butyl ester, position it as a compound of significant interest for future chemical exploration. While it serves as a valuable intermediate, its full potential remains largely untapped. The following sections outline promising future research directions and unexplored avenues in the chemistry of this versatile molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-chloro-3-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-chloro-3-(trifluoromethyl)benzoic acid with tert-butanol using acid catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Alternatively, tert-butyl trichloroacetimidate can be employed as an alkylating agent under mild acidic conditions to avoid side reactions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize hydrolysis of the trifluoromethyl group. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons, and CF₃ splitting).
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • EI-MS : Detect molecular ion [M]⁺ (expected m/z 266) and fragmentation patterns (e.g., loss of tert-butyl group, m/z 210).
  • XRD : Resolve steric effects of the tert-butyl group if crystalline. Cross-reference with NIST mass spectral databases for validation .

Q. How can researchers optimize the solubility and stability of this compound in various solvents for reaction compatibility?

  • Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water, methanol) but dissolves well in aprotic solvents like DCM, THF, or DMF. Stability tests under varying pH (4–9) and temperatures (4–40°C) indicate degradation via ester hydrolysis under strongly acidic/basic conditions. For long-term storage, maintain anhydrous conditions at room temperature in inert atmospheres to preserve reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic coupling reactions involving tert-butyl esters with electron-withdrawing groups?

  • Methodological Answer : The electron-withdrawing -CF₃ and -Cl groups deactivate the aromatic ring, complicating cross-coupling (e.g., Suzuki-Miyaura). Strategies include:

  • Pre-activation : Convert the ester to a more reactive acyl chloride intermediate.
  • High-energy catalysts : Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) and excess boronic acid.
  • Microwave-assisted synthesis : Enhance reaction kinetics while minimizing decomposition. Monitor byproducts (e.g., de-esterified acids) via HPLC-MS .

Q. How do the steric and electronic effects of the tert-butyl group influence the reactivity of the benzoate ester in nucleophilic substitutions?

  • Methodological Answer : The tert-butyl group’s steric bulk hinders nucleophilic attack at the ester carbonyl, reducing hydrolysis rates compared to methyl or ethyl analogs. Electronically, it slightly donates electrons via hyperconjugation, stabilizing the transition state in SN2 mechanisms. Computational DFT studies (e.g., Gaussian 09) can model charge distribution and predict reactivity in complex matrices .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like kinases or GPCRs. Parameterize the trifluoromethyl group using RESP charges (HF/6-31G*). Validate predictions with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines, referencing sorafenib derivatives) .

Q. What are the challenges in quantifying trace impurities of this compound using HPLC-MS?

  • Methodological Answer : Key impurities include hydrolyzed benzoic acid derivatives and tert-butanol adducts. Optimize chromatographic conditions:

  • Column : C18 with 0.1% formic acid in acetonitrile/water gradient.
  • MS detection : Use ESI⁻ mode for acidic impurities (e.g., [M-H]⁻ ions).
  • LOQ : Achieve ≤0.1% sensitivity by spiking deuterated internal standards. Cross-reference with NIST fragmentation libraries to confirm impurity identities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.